Triclofylline

Description

Historical Context and Nomenclature of Triclofylline within Pharmaceutical Compound Classification

The naming and classification of pharmaceutical substances follow a systematic process to ensure clarity and global recognition. This compound's nomenclature is a direct reflection of its chemical lineage and provides insight into its historical placement within medicinal chemistry.

This compound is officially recognized under the International Nonproprietary Name (INN) system, which is managed by the World Health Organization (WHO) to provide a unique and standard name for each pharmaceutical substance. scribd.com In this system, the suffix '-fylline' is a designated stem used to classify N-methylated xanthine derivatives. who.intwho.intwho.int This classification immediately signals its relationship to a well-known group of compounds that includes theophylline, a prominent anti-asthmatic agent. nih.govresearchgate.net

The use of the '-fylline' stem connects this compound to a larger family of synthetic and natural xanthines that have been investigated for various therapeutic purposes. who.intantibodysociety.org This systematic naming is crucial for chemists and pharmacologists to recognize the compound's core structure and predict its potential biological activities based on its class. scribd.com

Table 1: Examples of '-fylline' Stem Xanthine Derivatives

| INN Name | Classification Reference |

|---|---|

| Acefylline | who.int |

| Albifylline | who.int |

| Bamifylline | who.int |

| Denbufylline | who.int |

| Theophylline | nih.gov |

| Torbafylline | who.int |

| This compound | who.intwho.intwho.int |

| Verofylline | who.int |

This table is based on lists of N-methylated xanthine derivatives provided by the World Health Organization's INN stem documentation. who.intwho.intwho.int

The xanthine scaffold, the central chemical framework of this compound, has long captured the attention of the scientific community. nih.gov This interest stems from the diverse and significant pharmacological activities exhibited by xanthine derivatives, which are found in common natural products like caffeine and theophylline. nih.govresearchgate.net Over the past few decades, academic and industrial research has explored the xanthine structure as a versatile foundation for developing new drugs. nih.govekb.eg

The primary appeal of the xanthine scaffold lies in its potential for chemical modification at several positions (N1, N3, N7, N9, and C8), allowing for the creation of a wide array of derivatives with fine-tuned biological activities. nih.gov Research has focused on leveraging this structural versatility to target various physiological pathways. ekb.egnih.gov This sustained interest has led to the synthesis and investigation of numerous xanthine-based compounds for conditions affecting the respiratory, cardiovascular, and central nervous systems. nih.gov

Classification under the '-fylline' stem and related xanthine derivatives

Current Status and Academic Significance of this compound in Contemporary Research Paradigms

Despite its classification and initial development as an anti-asthmatic agent, this compound does not feature prominently in contemporary research literature. A review of current academic databases and publications reveals a significant lack of recent studies focused specifically on this compound. Its presence is largely confined to chemical catalogs, patent filings, and pharmaceutical substance lists. medkoo.comusitc.govgoogle.comgoogle.com

The academic significance of this compound today appears to be primarily historical and classificatory. It serves as an example within the '-fylline' class of xanthine derivatives but is not a subject of active investigation into its mechanism of action, pharmacological profile, or potential therapeutic applications. The trajectory of research has largely moved towards other xanthine derivatives or entirely new chemical scaffolds for respiratory and other diseases. This indicates that this compound has not become a lead compound for further drug development in the modern era.

Identification of Key Research Gaps and Unexplored Avenues for this compound Investigation

The limited body of public-domain research on this compound highlights several distinct gaps in the scientific knowledge base. A research gap represents an area where the current understanding is insufficient, pointing the way for future studies. phdassistance.comdrbenhima.com For this compound, these gaps are substantial.

A primary research gap is the near-complete absence of detailed pharmacological and mechanistic data. While its development as an anti-asthmatic suggests it may act as a phosphodiesterase inhibitor or an adenosine receptor antagonist—common mechanisms for xanthines—specific studies confirming its potency, selectivity, and binding interactions are not available in the public literature. ekb.egnih.gov

Further unexplored avenues include:

Comparative Efficacy and Potency: No studies compare this compound's activity against other '-fylline' derivatives like theophylline or newer generation anti-asthmatics.

Pharmacokinetic Profile: Data on its absorption, distribution, metabolism, and excretion (ADME) are not publicly documented.

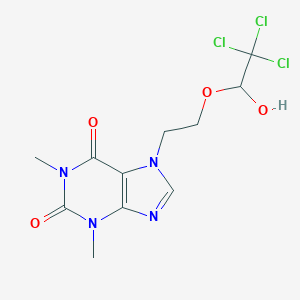

Structure-Activity Relationship (SAR): The unique 2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl substituent at the N7 position is a key feature. medkoo.com However, there is no research exploring how this specific chemical modification influences its biological activity compared to other xanthines.

Therapeutic Potential Beyond Asthma: The broader pharmacological potential of the xanthine scaffold suggests that this compound could be screened for other activities, such as anti-inflammatory or neuroprotective effects, but no such investigations have been published. ekb.egresearchgate.net

In essence, this compound represents a molecule that was synthesized and classified but has remained largely uninvestigated in the academic domain, leaving its full scientific and therapeutic potential unknown.

Data Tables

Table 2: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,3-dimethyl-7-(2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl)-3,7-dihydro-1H-purine-2,6-dione | medkoo.com |

| Synonym | (±)-7-(2-(2,2,2-TRICHLORO-1-HYDROXYETHOXY)ETHYL)THEOPHYLLINE | ncats.io |

| CAS Number | 17243-70-8 | medkoo.com |

| Molecular Formula | C11H13Cl3N4O4 | ncats.io |

| Molecular Weight | 371.604 g/mol | ncats.io |

| Classification | N-methylated xanthine derivative | medkoo.comncats.iomedkoo.com |

Propriétés

Numéro CAS |

17243-70-8 |

|---|---|

Formule moléculaire |

C11H13Cl3N4O4 |

Poids moléculaire |

371.6 g/mol |

Nom IUPAC |

1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione |

InChI |

InChI=1S/C11H13Cl3N4O4/c1-16-7-6(8(19)17(2)10(16)21)18(5-15-7)3-4-22-9(20)11(12,13)14/h5,9,20H,3-4H2,1-2H3 |

Clé InChI |

VZKRRCHBLUTMPU-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOC(C(Cl)(Cl)Cl)O |

SMILES canonique |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOC(C(Cl)(Cl)Cl)O |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of Triclofylline

Established Synthetic Pathways for Triclofylline Production in Research Settings

While no specific pathways for this compound are documented, the synthesis of xanthine derivatives typically involves the construction of the purine ring system followed by functionalization.

Retrosynthetic Analysis of this compound

A retrosynthetic analysis involves mentally deconstructing the target molecule into simpler, commercially available starting materials. egrassbcollege.ac.inairitilibrary.comjournalspress.com For this compound, a logical disconnection would involve breaking the N-C bond of the substituted side chain and the bonds forming the pyrimidine and imidazole rings of the xanthine core. This general approach suggests that the synthesis could begin with a substituted urea and a cyanoacetic acid derivative to construct the pyrimidine ring, followed by cyclization to form the imidazole ring and subsequent alkylation to introduce the specific side chain of this compound. However, without experimental data, this remains a hypothetical pathway.

Optimization of Reaction Conditions for Enhanced Yields and Purity

The optimization of any chemical synthesis is crucial for maximizing yield and purity. nih.gov This process typically involves a systematic study of various reaction parameters such as temperature, reaction time, solvent, and catalyst. For a hypothetical this compound synthesis, one would investigate different bases for the cyclization steps, explore a range of solvents to improve solubility and reaction rates, and purify intermediates at each stage to ensure the final product's high purity. Techniques like chromatography and recrystallization would be essential for purification.

Novel Approaches and Sustainable Synthesis Strategies for this compound

Modern synthetic chemistry increasingly focuses on the development of environmentally friendly and efficient methods. purkh.com

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. gifsa.ac.insphinxsai.com In the context of this compound synthesis, this could involve:

Use of Greener Solvents: Replacing traditional volatile organic solvents with safer alternatives like water, supercritical fluids, or ionic liquids.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste and improve reaction efficiency. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org

Flow Chemistry and Continuous Manufacturing Techniques for this compound

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers several advantages for pharmaceutical synthesis. europa.eumdpi.comgoflow.at These benefits include enhanced safety due to smaller reaction volumes, improved heat and mass transfer leading to better control and higher yields, and the potential for automation and multi-step synthesis in a continuous fashion. cam.ac.ukmdpi.com The application of flow chemistry to a potential this compound synthesis could lead to a more efficient and scalable manufacturing process.

Derivatization Strategies for Structural Diversification and Analog Generation of this compound

Chemical derivatization is a common strategy to create analogs of a lead compound to explore structure-activity relationships or to improve its properties. nih.gov For this compound, derivatization could involve modifications at several positions on the xanthine core or alterations to the side chain. This could include introducing different alkyl or aryl groups, or incorporating various functional groups to modulate its biological activity. The process of creating such derivatives would likely involve standard organic reactions such as alkylation, acylation, and nucleophilic substitution.

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how a molecule's chemical structure correlates with its biological activity. oncodesign-services.comresearchgate.net This is typically achieved by synthesizing a series of analogs where specific parts of the lead molecule are systematically modified. oncodesign-services.com For this compound, despite its established chemical identity, there is a significant lack of published research detailing the design and synthesis of a diverse range of analogs for the purpose of comprehensive SAR analysis.

General SAR principles suggest that modifications to the substituents on the xanthine core or the side chain of this compound could potentially modulate its pharmacokinetic and pharmacodynamic properties. However, without specific studies, any discussion on the effect of such modifications remains speculative. The scientific community has not yet published data that would allow for the construction of a detailed SAR table for this compound analogs.

Chemoselective Functionalization of the this compound Core

Chemoselective functionalization involves the modification of a specific functional group within a molecule that contains multiple reactive sites. chemrxiv.orgnih.govchemrxiv.org The this compound molecule possesses several potential sites for chemical modification, including the nitrogen atoms of the xanthine ring and the terminal functional groups of its side chain.

Despite the theoretical potential for various chemoselective reactions, the scientific literature does not currently contain specific examples or developed methodologies for the targeted functionalization of the this compound core. Research on chemoselective strategies for modifying complex molecules is an active area, mpg.de but these have not been explicitly applied to this compound in published studies. Therefore, no established protocols or research findings on the chemoselective functionalization of this compound can be reported at this time.

Incorporation of this compound into Multifunctional Molecular Constructs

The incorporation of small molecules into larger, multifunctional constructs is a modern strategy in drug discovery, aiming to combine different therapeutic or diagnostic functions into a single agent. patsnap.com This can include the creation of small molecule-drug conjugates (SMDCs) or the attachment of the molecule to peptides or proteins to enhance targeting or transport. patsnap.comrsc.org

While the concept of creating such multifunctional molecules is well-established, there is no specific mention in the available scientific literature of this compound being successfully incorporated into such constructs. The development of derivatization strategies is a necessary prerequisite for this step, often requiring a reactive "handle" to be introduced onto the parent molecule for conjugation. nih.govlibretexts.orgresearchgate.netnih.gov As detailed in the previous section, such specific derivatization chemistry for this compound has not been reported. Consequently, there are no research findings or data tables to present regarding this compound-based multifunctional molecular constructs.

Molecular Mechanisms of Action and Pharmacological Target Identification for Triclofylline

In Vitro Characterization of Triclofylline's Molecular Interactions

A comprehensive understanding of a compound's in vitro molecular interactions is fundamental to elucidating its pharmacological profile. This typically involves a battery of assays to determine its binding characteristics to various receptors and its effects on enzyme activity, as well as its influence on cellular signaling.

Receptor Binding Affinity and Selectivity Assays

Receptor binding assays are crucial for identifying the specific protein targets with which a compound interacts. These assays measure the affinity (often expressed as Kd, the dissociation constant, or Ki, the inhibition constant) of a ligand for a receptor. frontiersin.orgresearchgate.net A lower Kd or Ki value signifies a higher binding affinity. databiotech.co.il Selectivity is determined by comparing the affinity of the compound across a panel of different receptors. For this compound, no public data from such assays are available, preventing the identification of its primary receptor targets and its selectivity profile.

Enzyme Inhibition or Activation Kinetics and Substrate Specificity

Many drugs exert their effects by inhibiting or activating enzymes. The study of enzyme kinetics, often using models like the Michaelis-Menten equation, reveals how a compound affects the enzyme's catalytic efficiency. fiveable.me Key parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant, indicating substrate affinity) are determined. databiotech.co.illibretexts.org Different types of inhibition—competitive, non-competitive, and uncompetitive—can be distinguished by analyzing how the inhibitor affects Vmax and Km. mit.edumedschoolcoach.com Without experimental data, it is unknown whether this compound acts as an enzyme inhibitor or activator, what its substrate specificity might be, or the kinetics of such interactions.

Modulation of Intracellular Signaling Pathways in Cellular Models

Compounds often trigger a cascade of events within a cell known as intracellular signaling pathways. ufrgs.br These pathways, which can involve second messengers like cyclic AMP (cAMP) and calcium ions (Ca2+), as well as protein kinase cascades, ultimately lead to a cellular response. nih.govnih.gov Research into a compound's effects on these pathways can involve techniques like Western blotting to measure the phosphorylation status of key signaling proteins. slideshare.net The impact of this compound on any specific intracellular signaling pathway has not been documented in available scientific literature.

Advanced Target Identification and Validation Approaches in this compound Research

Modern drug discovery employs sophisticated techniques to identify and validate the pharmacological targets of novel compounds. These methods move beyond traditional assays to explore the broader biological context of a drug's action.

Genomic and Proteomic Screening Methodologies for Potential Targets

Genomic and proteomic approaches offer a high-throughput screening method to identify potential drug targets. slideshare.net Technologies like DNA microarrays and proteomics can reveal changes in gene expression or protein levels in response to a compound, providing clues about its mechanism of action. slideshare.net There is no indication in the public record that such screening methodologies have been applied to this compound.

Functional Validation of Predicted Pharmacological Targets (e.g., using gene knockout or knockdown studies)

Once potential targets are identified, their physiological relevance to the compound's effects must be validated. Techniques such as gene knockout or knockdown (e.g., using RNA interference) can be employed to see if eliminating or reducing the expression of a predicted target protein alters the cellular or organismal response to the compound. This critical validation step provides strong evidence for a specific drug-target interaction. No such functional validation studies for this compound have been published.

Phenotypic Screening Strategies for Novel Target Discovery

For a compound like this compound, or a library of its novel derivatives, phenotypic screening could be employed to uncover previously unknown therapeutic applications. This strategy moves beyond the classical activities of xanthines to explore a wider range of biological effects.

Key Steps in a Phenotypic Screen for this compound Derivatives:

Model System Selection: The choice of a biologically relevant model is crucial. This could range from in vitro cell-based assays to more complex in vivo models. technologynetworks.com Examples include:

Cell-Based Assays: Using patient-derived cells, cancer cell lines, or immortalized cells to screen for effects on cell proliferation, apoptosis, inflammation, or other specific cellular behaviors. biocompare.com

In Vivo Models: Employing small organisms like zebrafish or fruit flies to observe systemic effects on development, behavior, or disease progression in a living system. technologynetworks.com

Assay Development: A robust and quantifiable assay is designed to measure the desired phenotypic change. Advances in high-content imaging and automated analysis allow for the simultaneous measurement of multiple cellular parameters, providing a detailed phenotypic fingerprint of a compound's effect. biocompare.com

Screening and Hit Identification: The compound library is tested in the model system. "Hits"—compounds that produce the desired phenotype—are identified and prioritized for further investigation.

Target Deconvolution: A critical, and often challenging, subsequent step is to identify the specific molecular target or targets responsible for the observed phenotypic effect. biocompare.com This process, known as target deconvolution, validates the new mechanism of action.

Phenotypic screening has been instrumental in the discovery of many first-in-class medicines. researchgate.netdrugtargetreview.com Applying this unbiased approach to this compound and its analogues could reveal novel activities and targets, expanding its therapeutic potential beyond the traditional scope of theophylline-like drugs.

| Screening Strategy | Model System Example | Potential Phenotypic Readout | Goal for this compound |

| High-Content Cellular Imaging | Human microglial cells (in vitro) | Changes in cell morphology, cytokine release, phagocytic activity | Discovery of novel anti-neuroinflammatory properties |

| Tumor Spheroid Assay | 3D cultures of breast cancer cells (in vitro) | Reduction in spheroid size, induction of apoptosis, inhibition of cell migration | Identification of new anticancer activities |

| In Vivo Zebrafish Model | Zebrafish larvae with induced neurodegeneration | Rescue of motor function, preservation of neuronal structures | Uncovering potential neuroprotective effects |

Elucidation of Structure-Mechanism Relationships for this compound and its Derivatives

Understanding the relationship between a molecule's chemical structure and its biological mechanism is fundamental to drug development. For this compound, this involves studying how modifications to its core xanthine scaffold influence its interaction with established targets like phosphodiesterases and adenosine receptors, and any novel targets identified through screening.

Theophylline and its derivatives are known to exert their effects through two primary mechanisms:

Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that break down the intracellular second messengers cAMP and cGMP. nih.gov By inhibiting PDEs, xanthine derivatives increase the levels of these messengers, leading to effects like smooth muscle relaxation (bronchodilation) and reduced inflammation. nih.govopenrespiratorymedicinejournal.com The PDE family has multiple isoforms, and developing derivatives with selectivity for a specific isoform (e.g., PDE4 for inflammation) is a key goal of medicinal chemistry. openrespiratorymedicinejournal.comcopdfoundation.org

Adenosine Receptor Antagonism: Adenosine is a signaling nucleoside that acts on four receptor subtypes (A1, A2A, A2B, A3). nih.govmedchemexpress.com Theophylline is a non-selective antagonist of these receptors. nih.gov Antagonism of A2A receptors, in particular, has been explored for its therapeutic potential in neurodegenerative disorders like Parkinson's disease. mdpi.comarchivesofmedicalscience.com

Structure-activity relationship (SAR) studies on various theophylline analogues have provided insights into how chemical modifications affect these mechanisms. These findings serve as a blueprint for investigating this compound.

Key Structural Modifications and Their Mechanistic Implications for Theophylline Derivatives:

| Position on Xanthine Scaffold | Type of Modification | Observed Effect on Mechanism | Reference |

| N7-position | Introduction of different length alkyl chains. | Influences neuroactivity and physical properties like solubility, but does not abolish activity. | rsc.orgresearchgate.net |

| C8-position | Substitution with bromo or imidazolyl radicals. | Can significantly increase bronchodilator activity compared to theophylline. | farmaciajournal.com |

| N1 and N3-positions | Typically substituted with methyl groups (as in theophylline). | These groups are important for general activity as PDE inhibitors and adenosine receptor antagonists. | nih.gov |

| Overall Scaffold | Altering the core from a purine to a triazolotriazine. | Can maintain or alter affinity for adenosine receptor subtypes, demonstrating that the core scaffold is interchangeable if key interaction points are maintained. | mdpi.com |

By synthesizing derivatives of this compound with systematic modifications at these and other positions, researchers can map its structure-mechanism relationships. For example, if a series of this compound derivatives shows a strong correlation between their potency in an anti-inflammatory assay and their selectivity for inhibiting the PDE4 enzyme, it provides strong evidence that this is the dominant mechanism for that particular effect. Such studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties, leading to the development of superior therapeutic agents. rsc.org

Advanced Analytical Methodologies for Triclofylline Research

Chromatographic Techniques for the Analysis of Triclofylline and its Metabolites

Chromatography is a fundamental analytical technique for the separation, identification, and purification of compounds from a mixture. biosmartnotes.comchromtech.com It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. chromtech.com Various chromatographic methods are utilized in the study of this compound and its related substances.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds. openaccessjournals.comadvancechemjournal.com It is an advanced form of column chromatography where a liquid sample is propelled through a column packed with a stationary phase by a liquid mobile phase at high pressure. advancechemjournal.com This method is instrumental in the quantitative analysis and purity assessment of this compound. openaccessjournals.comtorontech.com

The primary applications of HPLC in this compound research include:

Quantitative Analysis: Determining the precise amount of this compound in a sample. wikipedia.org This is achieved by comparing the peak area of the sample's chromatogram to that of a known standard. openaccessjournals.com

Purity Assessment: Identifying and quantifying impurities within a this compound sample. torontech.com The high resolution of HPLC allows for the separation of closely related compounds, ensuring the purity of the active substance. nih.gov

A typical HPLC system consists of a solvent reservoir, a pump to deliver the mobile phase at high pressure, an injector to introduce the sample, a column where the separation occurs, a detector to measure the separated components, and a data acquisition system. advancechemjournal.comwikipedia.org Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the most common mode used. advancechemjournal.com

Table 1: Key Parameters in HPLC Analysis of this compound

| Parameter | Description | Significance in this compound Analysis |

| Stationary Phase | The material packed inside the column that interacts with the sample components. | The choice of stationary phase (e.g., C18, C8) is critical for achieving optimal separation of this compound from its impurities and metabolites. |

| Mobile Phase | The solvent that carries the sample through the column. | The composition and polarity of the mobile phase influence the retention time and resolution of this compound. |

| Flow Rate | The speed at which the mobile phase moves through the column. | Affects the analysis time and the efficiency of the separation. |

| Detector | The component that measures the eluting compounds. | UV-Vis detectors are commonly used for this compound analysis due to their sensitivity and linearity. nih.gov |

| Retention Time | The time it takes for a compound to travel from the injector to the detector. | A characteristic property used for the qualitative identification of this compound. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. leeder-analytical.comresearchgate.net GC is suitable for the analysis of volatile compounds or those that can be made volatile through derivatization. emerypharma.com The mass spectrometer then provides detailed structural information about the separated components. researchgate.net

In the context of this compound research, GC-MS is particularly valuable for:

Analysis of Volatile Derivatives: If this compound or its metabolites are not sufficiently volatile for direct GC analysis, they can be chemically modified (derivatized) to increase their volatility. emerypharma.com

Impurity Profiling: GC-MS is a powerful tool for identifying and quantifying trace-level volatile or semi-volatile impurities that may be present in this compound samples. thermofisher.com This is a critical step in ensuring the quality and safety of pharmaceutical materials. thermofisher.com

The process involves injecting the sample into the GC, where it is vaporized and separated in a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound. researchgate.net

Hyphenated techniques (e.g., LC-MS/MS) for High-Sensitivity Detection in Complex Matrices

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, have revolutionized analytical chemistry. ajrconline.orgijpsjournal.comnih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, are prime examples of such powerful combinations. ajrconline.orgijpsjournal.com These techniques offer exceptional sensitivity and selectivity, making them ideal for detecting trace amounts of substances in complex biological matrices. ijpsjournal.comhumanjournals.com

LC-MS combines the separation capabilities of HPLC with the mass analysis of mass spectrometry. humanjournals.com LC-MS/MS takes this a step further by using two stages of mass analysis to provide even greater specificity and structural information. ajrconline.orgresearchgate.net This is particularly useful for:

Metabolite Identification: Identifying and quantifying this compound metabolites in biological samples like plasma or urine.

High-Sensitivity Quantification: Detecting and quantifying very low concentrations of this compound and its metabolites, which is often necessary in pharmacokinetic studies. humanjournals.com

The high sensitivity and specificity of LC-MS/MS make it an indispensable tool in modern drug development and analysis. humanjournals.com

Spectroscopic Methods for Structural Elucidation and Quantification of this compound

Spectroscopic techniques are essential for determining the chemical structure and concentration of molecules. solubilityofthings.comnptel.ac.in These methods are based on the interaction of electromagnetic radiation with the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules. nih.govindianastate.edumeasurlabs.com It provides information about the type, quantity, and arrangement of atoms within a molecule. measurlabs.com NMR exploits the magnetic properties of certain atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C). libretexts.orgnih.gov

For this compound, NMR spectroscopy is used to:

Confirm Molecular Structure: Verify the exact arrangement of atoms and functional groups in the this compound molecule.

Elucidate the Structure of Unknowns: Determine the structure of impurities or metabolites by analyzing their unique NMR spectra. vedomostincesmp.ru

Study Molecular Dynamics: Provide insights into the three-dimensional structure and conformational changes of the molecule. solubilityofthings.com

One-dimensional (1D) and two-dimensional (2D) NMR experiments are commonly employed to gain a comprehensive understanding of the molecular structure. nih.govvedomostincesmp.ru

Table 2: Common NMR Techniques in this compound Research

| NMR Technique | Information Provided | Application for this compound |

| ¹H NMR | Provides information about the number and types of hydrogen atoms and their connectivity. libretexts.org | To identify and map the proton framework of the this compound molecule. |

| ¹³C NMR | Provides information about the carbon skeleton of the molecule. measurlabs.com | To determine the number and types of carbon atoms in this compound. |

| COSY (Correlation Spectroscopy) | Shows correlations between coupled protons. nih.gov | To establish the connectivity between adjacent protons in the this compound structure. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly bonded to heteronuclei, typically ¹³C. nih.gov | To link specific protons to their directly attached carbon atoms in this compound. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two or three bonds. | To establish long-range connectivity and piece together the complete molecular structure of this compound. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides information about protons that are close in space, regardless of bonding. nih.gov | To determine the stereochemistry and three-dimensional conformation of this compound. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used, simple, and rapid technique for the quantitative analysis of compounds in solution. upi.edutechnologynetworks.compro-analytics.net This method is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. libretexts.orgnihs.go.jp

The primary application of UV-Vis spectroscopy in this compound research is:

Concentration Determination: According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), its concentration can be accurately determined. nihs.go.jp

This technique is often used for routine quality control checks and in dissolution studies to determine the concentration of this compound over time. nih.govupi.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an analytical technique that leverages the interaction of infrared radiation with a molecule to identify its functional groups. scribd.com When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in an IR spectrum that serves as a unique molecular "fingerprint." The spectrum, typically a plot of transmittance versus wavenumber (cm⁻¹), reveals characteristic absorption bands corresponding to specific types of chemical bonds and functional groups. medkoo.com The region from 4000 to 1500 cm⁻¹ is particularly useful for diagnosing the presence of key functional groups. chemicalbook.com

The chemical structure of this compound, 1,3-dimethyl-7-(2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl)-3,7-dihydro-1H-purine-2,6-dione, contains several distinct functional groups that produce characteristic signals in an IR spectrum. fufaton.com The xanthine core features amide (lactam) groups, which are expected to produce strong, sharp carbonyl (C=O) stretching absorptions. The molecule also contains a secondary alcohol (-OH) group, an ether linkage (C-O-C), tertiary amine functionalities within the purine ring, and a prominent trichloromethyl (-CCl₃) group.

The identification of these groups is critical for structural confirmation. The O-H stretch from the alcohol group is typically observed as a broad band, while the C=O stretches from the two amide groups in the purine ring are expected to be sharp and intense. googleapis.com The C-N stretching of the amide and amine groups, C-O stretching of the ether and alcohol, and the C-Cl stretching from the trichloromethyl group would also appear in the spectrum, providing a comprehensive profile for the molecule. chemicalbook.com

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound Functional Groups

| Functional Group | Bond | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H | Stretch | 3750 - 3200 | Strong, Broad |

| Amide (Lactam) | C=O | Stretch | 1715 - 1650 | Strong, Sharp |

| Amine / Amide | C-N | Stretch | 1350 - 1250 | Medium - Strong |

| Ether | C-O | Stretch | 1280 - 1050 | Strong |

| Alkane | C-H | Stretch | 3000 - 2850 | Medium |

| Haloalkane | C-Cl | Stretch | 850 - 550 | Strong |

Note: The predicted values are based on general characteristic absorption ranges for organic functional groups. medkoo.comgoogleapis.comwho.int

Electrochemical and Bioanalytical Approaches for In Vitro and In Vivo Monitoring in Research

Monitoring this compound concentrations in both laboratory solutions (in vitro) and biological systems (in vivo) requires highly sensitive and selective analytical methods. Electrochemical and bioanalytical techniques are the primary tools for this purpose.

Electrochemical Approaches: Electrochemical analysis involves measuring changes in electrical parameters like current or potential to determine the concentration of a substance. fhir.org Techniques such as cyclic voltammetry (CV) and chronoamperometry can be applied to study electroactive molecules. The purine core of this compound is a candidate for electrochemical detection, as purine bases can undergo oxidation at an electrode surface. In a research setting, CV could be used in vitro to characterize the redox potential of this compound, providing insights into its electrochemical properties. This approach offers a cost-effective and rapid method for quantification in simple matrices, provided potential interferences are absent. researchgate.net For analysis in complex samples like biological fluids, modified electrodes with permselective membranes may be employed to enhance selectivity and prevent fouling from proteins and other biomolecules. google.com

Bioanalytical Approaches: For in vivo monitoring in research studies, bioanalytical methods are essential for accurately quantifying drug concentrations in complex biological matrices such as blood, plasma, or urine. The gold standard for quantitative bioanalysis of small molecules like this compound is high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

This approach involves several key steps:

Sample Preparation: Biological samples (e.g., plasma) are first treated to remove interfering substances, primarily proteins. A common technique is protein precipitation, where a solvent like acetonitrile or methanol is added to the sample.

Chromatographic Separation: The prepared sample is injected into an HPLC system. The mobile phase carries the sample through a column (e.g., a C18 column) that separates this compound from its metabolites and other endogenous components based on physicochemical interactions.

Detection and Quantification: As the separated components exit the column, they are ionized (e.g., by electrospray ionization) and enter a tandem mass spectrometer. The instrument is set to monitor for a specific mass-to-charge ratio transition unique to this compound, a technique known as Multiple Reaction Monitoring (MRM). This provides exceptional specificity and sensitivity, allowing for precise quantification even at very low concentrations.

These bioanalytical methods are crucial for pharmacokinetic studies, enabling researchers to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Method Validation Principles for Research Applications (e.g., specificity, precision, accuracy)

Before any analytical method can be used to generate reliable research data, it must undergo a rigorous validation process to demonstrate that it is fit for its intended purpose. Method validation establishes through documented evidence that the procedure's performance characteristics are suitable and reliable for the intended analytical applications. For this compound research, key validation parameters include specificity, precision, and accuracy. fufaton.com

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. fufaton.com In a bioanalytical LC-MS/MS assay for this compound, specificity is demonstrated by analyzing blank matrix samples (e.g., plasma from an untreated subject) and showing that no significant signal (or interference) is detected at the retention time and mass transition of the analyte.

Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. fufaton.com It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision: Assesses variations within a laboratory, such as on different days, with different analysts, or on different equipment.

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. fufaton.com It is determined by spiking a known amount of pure this compound into a blank biological matrix at several concentration levels (e.g., low, medium, and high). The measured concentration is then compared to the theoretical concentration, and the result is expressed as percent recovery.

Table 2: Typical Acceptance Criteria for Method Validation Parameters in Bioanalytical Research

| Validation Parameter | Measurement | Typical Acceptance Criteria |

| Specificity | Comparison of blank matrix to a spiked sample | No significant interference at the analyte's retention time and mass transition. |

| Precision | % Relative Standard Deviation (%RSD) from replicate analyses | ≤ 15% for quality control samples (≤ 20% at the lower limit of quantification). |

| Accuracy | % Recovery of spiked samples | Mean value should be within ±15% of the nominal value (±20% at the lower limit of quantification). |

Note: Acceptance criteria are based on common regulatory guidelines for bioanalytical method validation.

Computational and in Silico Approaches in Triclofylline Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug design, used to predict how a ligand (like Triclofylline) fits into the binding site of a protein and how the resulting complex behaves over time. mdpi.comnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. africanjournalofbiomedicalresearch.com This process involves placing the ligand in various conformations within the receptor's active site and calculating a "docking score" that estimates the binding affinity. mdpi.com For a xanthine derivative like this compound, which acts as a phosphodiesterase inhibitor, docking studies would model its interaction with the PDE active site. For instance, studies on other inhibitors targeting enzymes like xanthine oxidoreductase have identified key amino acid residues such as Arg880, Phe914, and Phe1009 as critical for binding. nottingham.ac.uk Similar analyses for this compound would pinpoint specific hydrogen bonds, hydrophobic interactions, and π-π stacking that anchor it within the target protein.

Recent research on other xanthine derivatives targeting ryanodine receptors (RyRs) has successfully used cryogenic electron microscopy (cryo-EM) and docking to analyze binding modes. pnas.org These studies postulate that a 4-oxopyrimidine/2-pyridone motif is essential for binding to the receptor's xanthine/caffeine site. pnas.org Such insights are crucial for understanding the structural basis of activity and for designing more potent and selective analogs.

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the molecular system, simulating the movements of atoms and molecules over time. youtube.comnih.gov An MD simulation of the this compound-receptor complex would reveal the stability of the predicted binding pose and the conformational changes in both the ligand and the protein upon binding. nih.govplos.org

For example, MD simulations can assess the stability of key hydrogen bonds and track the flexibility of different parts of the protein, which can be crucial for function. plos.org Studies on the precursors of biologically active xanthine derivatives have used a combination of NMR spectroscopy and density functional theory (DFT) calculations to analyze the rotational barriers and conformational equilibria of the molecules. mdpi.comnih.gov This type of analysis is vital for understanding how the inherent flexibility or rigidity of a molecule like this compound influences its ability to bind to a receptor. Research on 1-aryl-xanthines has shown that steric hindrance can force parts of the molecule out of plane, creating stable atropisomers with distinct conformations that could affect biological activity. acs.org

An illustrative data table for a hypothetical MD simulation assessing the stability of a this compound-protein complex is shown below.

| Simulation Time (ns) | RMSD of Ligand (Å) | Number of H-Bonds | Interaction Energy (kcal/mol) |

| 0 | 0.00 | 4 | -9.5 |

| 10 | 1.25 | 3 | -8.7 |

| 20 | 1.31 | 3 | -8.9 |

| 30 | 1.45 | 4 | -9.2 |

| 40 | 1.38 | 3 | -8.8 |

| 50 | 1.42 | 3 | -9.0 |

This table represents hypothetical data to illustrate the output of an MD simulation, showing the root-mean-square deviation (RMSD) of the ligand from its initial pose, the number of hydrogen bonds maintained, and the calculated interaction energy over time.

Elucidation of Binding Modes and Affinities

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. figshare.com

The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. figshare.com This is achieved by calculating molecular descriptors (properties like size, hydrophobicity, and electronic charge distribution) for a set of known molecules and correlating them with their measured biological activities. For phosphodiesterase inhibitors, structure-based QSAR methods have been successfully developed. nih.govbenthamopenarchives.com These models use information from the target protein's structure to create more accurate and interpretable predictions. nih.gov

For example, a 3D-QSAR method known as Comparative Molecular Field Analysis (CoMFA) has been used to model PDE4 inhibitors, resulting in a predictive model with good statistical values (q² = 0.741, r² = 0.954). mdpi.com Such a model for this compound analogs would help identify which structural features are most important for its phosphodiesterase inhibitory activity.

A hypothetical QSAR model for this compound analogs might look like the equation below:

pIC₅₀ = 0.65 * LogP - 0.23 * (Molecular Weight) + 1.54 * (H-Bond Donor Count) + C

Where pIC₅₀ is the predicted inhibitory activity, LogP represents hydrophobicity, and C is a constant. This equation is purely illustrative.

Once a predictive QSAR model is established, it can be used to guide lead optimization. By analyzing the model, chemists can prioritize which new analogs of this compound to synthesize. For instance, if the model indicates that increased hydrophobicity in a specific region of the molecule enhances activity, researchers can focus on adding lipophilic groups at that position. CoMFA and similar 3D-QSAR techniques generate contour maps that visually represent regions where steric bulk or electrostatic charge modifications would be beneficial or detrimental to activity. mdpi.comresearchgate.net This approach has been effectively used to design novel inhibitors for targets like xanthine oxidase and PDE5. nottingham.ac.ukresearchgate.netnih.gov

The following table shows a hypothetical prioritization of this compound analogs based on a QSAR model's predictions.

| Analog ID | Modification | Predicted pIC₅₀ | Synthesis Priority |

| TRIC-01 | -H (Parent) | 6.5 | N/A |

| TRIC-02 | Add -CH₃ | 6.8 | High |

| TRIC-03 | Add -OH | 6.2 | Low |

| TRIC-04 | Add -Cl | 7.1 | High |

| TRIC-05 | Add -NH₂ | 6.4 | Medium |

This table provides a hypothetical example of how QSAR predictions could be used to prioritize the synthesis of new chemical compounds.

Innovations and Emerging Research Paradigms for Triclofylline

Application of Omics Technologies (Proteomics, Genomics, Metabolomics) in Triclofylline Research

Omics technologies provide a holistic view of biological systems by enabling the large-scale study of molecules such as genes (genomics), proteins (proteomics), and metabolites (metabolomics). humanspecificresearch.orgnautilus.bio Integrating these approaches in this compound research could offer profound insights into its pharmacological profile.

Genomics: This field studies the complete set of an organism's genetic material. nautilus.bio In the context of this compound, genomic studies could identify genetic variations that influence individual responses to the compound. By analyzing the genome of cell lines or model organisms exposed to this compound, researchers could pinpoint specific genes or pathways that are modulated by the compound, offering clues to its mechanism of action. isaaa.org

Proteomics: As the study of the entire set of proteins expressed by a genome, proteomics can reveal how this compound affects cellular function at the protein level. isaaa.org Techniques like protein expression profiling could identify which proteins increase or decrease in abundance after treatment with this compound. isaaa.org This could help validate its intended targets and uncover previously unknown off-target effects, providing a detailed map of its protein interaction network. nih.gov

Metabolomics: This is the comprehensive analysis of metabolites within a biological sample. humanspecificresearch.org Metabolomics offers a direct snapshot of the physiological state of a cell or organism. isaaa.org Applying metabolomic analysis to samples from this compound-treated systems could identify specific metabolic pathways that are altered by the compound. This can reveal how this compound impacts cellular energy, biosynthesis, and signaling processes, linking its molecular action to a functional outcome. nih.gov

The integration of these multi-omics datasets provides a powerful, systems-level understanding of a drug's impact, moving beyond a single target to a network-wide view of its biological effects. nautilus.bionih.gov

Table 1: Overview of Omics Technologies in Pharmaceutical Research

| Omics Field | Core Focus | Potential Application in this compound Research |

| Genomics | Study of the complete set of DNA (genome), including gene mutations and variations. nautilus.bio | Identify genetic markers that predict efficacy or response; uncover gene networks modulated by the compound. |

| Proteomics | Large-scale study of proteins (proteome), including their structure, function, and interactions. humanspecificresearch.org | Validate drug-target engagement; discover novel protein targets and off-target effects; understand post-translational modifications. |

| Metabolomics | Comprehensive analysis of small molecules (metabolites) within cells, tissues, or organisms. novelgenetech.comcmbio.io | Characterize downstream functional effects; identify biomarkers of drug activity; elucidate impact on metabolic pathways. |

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

A critical step in drug discovery is identifying the biological target responsible for a disease, which a drug can then modulate. dev.to Machine learning algorithms can sift through massive amounts of biological data—including genomic, proteomic, and clinical data—to find and prioritize novel drug targets. embl.orgresearchgate.net

For this compound, ML models could be employed to:

Analyze Biological Networks: By integrating data from various omics studies, ML can build complex network models to identify proteins or pathways that are central to a disease and are likely modulated by this compound's structural class. rsc.org

Predict Druggability: AI can assess potential targets to predict the likelihood that they can be effectively modulated by a small molecule like a this compound derivative, saving considerable time and resources. mdpi.com

Leverage Genetic Evidence: ML algorithms can analyze genetic association studies to link specific genes to diseases, strengthening the rationale for pursuing a particular target. embl.org The use of AI in this area has been shown to significantly improve the success rate of drug development programs. embl.org

De novo drug design involves creating entirely new molecules optimized for a specific purpose. frontiersin.org Generative AI algorithms can learn the underlying rules of chemical structures and interactions from existing molecular databases. frontiersin.org This allows them to design novel compounds from scratch with desired properties.

In the context of this compound, this technology could be used to:

Generate Novel Scaffolds: AI models, such as Generative Adversarial Networks (GANs) or Recurrent Neural Networks (RNNs), can be trained on chemical data to generate new molecular structures that are similar to this compound but possess improved properties. mdpi.comfrontiersin.org

Optimize for Multiple Properties: These models can simultaneously optimize a potential drug molecule for high potency against its target, low predicted toxicity, and favorable pharmacokinetic properties. This multi-property optimization is a significant advantage over traditional methods. arxiv.org

Explore New Chemical Space: AI can design molecules with chemical structures that have not been synthesized before, potentially leading to the discovery of this compound derivatives with entirely new mechanisms of action or improved therapeutic profiles. frontiersin.org This process has already been used to successfully generate molecules that have entered clinical trials. arxiv.orgdrugdiscoverytrends.com

Table 2: AI and Machine Learning Techniques in Drug Discovery

| Technique | Description | Application for this compound Derivatives |

| Deep Neural Networks | Multi-layered networks that analyze complex patterns in large datasets. dev.to | Identifying complex relationships between disease pathways and potential targets for this compound. dev.to |

| Generative Adversarial Networks (GANs) | Two competing neural networks that work together to generate new, realistic data, such as molecular structures. mdpi.com | Designing novel this compound analogs with optimized binding affinity and drug-like properties. |

| Reinforcement Learning | An algorithm learns to make decisions by performing actions and receiving rewards or penalties. arxiv.org | Tuning a generative model to produce molecules that are predicted to be highly active against a specific biological target. arxiv.org |

Machine Learning for Target Identification and Prioritization

Exploration of Nanotechnology and Advanced Delivery Systems for Experimental this compound Compounds (excluding clinical applications)

Nanotechnology offers powerful tools to overcome challenges in drug delivery, such as poor solubility, lack of specificity, and rapid degradation. nih.gov By encapsulating a therapeutic agent within a nanocarrier, its physicochemical properties can be dramatically improved for experimental studies. frontiersin.org While most research is in the preclinical stage, these systems hold immense potential for optimizing the delivery of experimental compounds. nih.govnih.gov

For experimental this compound compounds, various nanocarriers could be explored:

Liposomes: These are spherical vesicles composed of a lipid bilayer. dovepress.com They are highly biocompatible and can carry both water-soluble and fat-soluble drugs. mdpi.com In a research setting, liposomal formulations of a this compound analog could be used to study its effects with improved stability and controlled release.

Polymeric Nanoparticles: These are solid particles made from biodegradable polymers, such as polylactic-co-glycolic acid (PLGA). nih.gov The drug can be encapsulated within the polymer matrix, protecting it from degradation and allowing for sustained release over time. astrazeneca.com This would be useful in preclinical models to maintain consistent exposure to an experimental this compound compound.

Inorganic Nanoparticles: Materials like gold or silica can be engineered into nanoparticles for drug delivery. mdpi.com Their surfaces can be easily modified with targeting ligands, which could be used in experimental models to direct a this compound compound to specific cells or tissues, thereby increasing its local concentration and allowing for more precise mechanistic studies. mdpi.com

The application of these advanced delivery systems in preclinical research can provide a more accurate assessment of a compound's therapeutic potential and mechanism of action before it moves toward clinical consideration. nih.govmdpi.com

Table 3: Comparison of Experimental Nanocarrier Systems for Drug Delivery

| Nanocarrier Type | Core Material | Key Advantages in Experimental Setting |

| Liposomes | Phospholipids | High biocompatibility; can encapsulate both hydrophilic and hydrophobic compounds. dovepress.commdpi.com |

| Polymeric Nanoparticles | Biodegradable Polymers (e.g., PLGA) | Provides sustained and controlled release; protects the encapsulated compound from degradation. nih.govastrazeneca.com |

| Inorganic Nanoparticles | Gold, Silica, etc. | Tunable size and surface properties; potential for combined imaging and delivery (theranostics). mdpi.com |

Q & A

Q. Note on Sources :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.